1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole
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Overview
Description
1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole is a compound that belongs to the indole family, characterized by its unique structure combining an indole ring with a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole typically involves the reaction of indole derivatives with phenylprop-2-en-1-yl halides under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the coupling reactions, thereby improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the phenylprop-2-en-1-yl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-(2-Phenylethyl)indole: Another indole derivative with a phenylethyl group.
1-(3-Phenylpropyl)indole: Similar structure but lacks the double bond in the phenylpropyl group.
Uniqueness: 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
646450-12-6 |
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Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C17H23N/c1-2-7-15(8-3-1)9-6-13-18-14-12-16-10-4-5-11-17(16)18/h1-3,6-9,16-17H,4-5,10-14H2 |
InChI Key |
REZYBZOBKCVCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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